D-{Met-Met}
Description
H-D-Met-D-Met-OH is a synthetic dipeptide composed of two D-methionine residues linked via an amide bond. Its molecular formula is C₁₀H₂₀N₂O₃S₂, with a molecular weight of 280.41 g/mol and a CAS number of 89680-20-6 . This compound is primarily used in peptide synthesis research, particularly in studies requiring enantiomerically pure D-amino acid sequences. It is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability, with recommended use within 1 month at this temperature . The dipeptide is commercially available from suppliers like GLPBIO and Yanfen Biotech LLC, with purity exceeding 98% .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Met-D-met-OH typically involves the coupling of two methionine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-D-Met-D-met-OH may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
H-D-Met-D-met-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or methionine sulfoxide reductase can be employed.
Substitution: Various reagents, including acyl chlorides and anhydrides, can be used to modify the amino and carboxyl groups.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various methionine derivatives depending on the substituents used.
Scientific Research Applications
Chemical Applications
Model Compound for Peptide Studies
- H-D-Met-D-met-OH is frequently used as a model compound to investigate peptide bond formation and stability. Its structure allows researchers to explore the kinetics and mechanisms involved in peptide synthesis.
Synthesis Techniques
- The synthesis of H-D-Met-D-met-OH typically employs solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Coupling reagents such as dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of peptide bonds.
Biological Applications
Role in Protein Synthesis
- Research indicates that H-D-Met-D-met-OH plays a role in protein synthesis and metabolism. Specifically, it has been shown to modulate neuronal activity through GABAergic inhibition, which is crucial for maintaining neuronal health and function .
Neuroprotective Properties
- The compound's potential neuroprotective effects have been investigated, particularly its ability to inhibit neuronal activity via GABAA receptor activation. This mechanism suggests that H-D-Met-D-met-OH may be beneficial in conditions characterized by excitotoxicity .
Medical Applications
Therapeutic Effects
- H-D-Met-D-met-OH has been explored for its therapeutic properties, particularly as an antioxidant. Studies have indicated that it may help mitigate oxidative stress and protect against neurotoxicity induced by chemotherapeutic agents like cisplatin .
Case Study: Chemoprotection Against Cisplatin Toxicity
- A study demonstrated that administering D-methionine alongside cisplatin significantly reduced neurotoxic effects in rats. The results showed improved cell density and reduced neuronal damage compared to controls treated with cisplatin alone .
Industrial Applications
Methionine Supplement Production
- In the industrial sector, H-D-Met-D-met-OH is utilized in the production of methionine supplements. Methionine is an essential amino acid critical for various biological functions, including protein synthesis and metabolic pathways.
Precursor for Bioactive Peptides
- The compound serves as a precursor for synthesizing other bioactive peptides, which are increasingly used in therapeutic applications and dietary supplements.
Table 1: Summary of Applications of H-D-Met-D-met-OH
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Model compound for peptide studies | Investigated kinetics of peptide bond formation |
| Biology | Modulation of protein synthesis | Influences neuronal activity via GABAergic pathways |
| Medicine | Antioxidant properties | Reduces neurotoxicity from cisplatin treatment |
| Industry | Production of methionine supplements | Essential for amino acid supplementation |
Table 2: Case Study on Neuroprotective Effects
| Study Parameter | Control Group (Cisplatin Only) | Treatment Group (Cisplatin + D-Met) |
|---|---|---|
| Cell Density | 0.8 ± 0.070 (SEM) | 0.95 ± 0.099 (SEM) |
| Neuronal Damage Assessment | Significant damage observed | Reduced damage |
| Statistical Significance | p < 0.05 | Not significantly different from controls |
Mechanism of Action
The mechanism of action of H-D-Met-D-met-OH involves its incorporation into proteins and peptides, where it can influence their structure and function. Methionine residues are known to play a role in methylation reactions, which are critical for gene expression and regulation. Additionally, methionine can act as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species .
Comparison with Similar Compounds
Table 1: Key Properties of H-D-Met-D-Met-OH and Related Compounds
Biological Activity
H-D-Met-D-met-OH, a dipeptide composed of D-methionine residues, has garnered attention in recent research for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of D-Methionine
D-methionine (D-Met) is an enantiomer of the amino acid methionine, which plays a crucial role in various biological processes. Unlike its L-form, D-Met is less common in proteins but has been shown to exhibit significant biological activity, particularly in bacterial systems and as a bioactive compound in various therapeutic contexts.
Biological Activity Evaluation
To assess the biological activity of H-D-Met-D-met-OH, various assays are employed:
- Cytotoxicity Assays : Evaluating the compound's effects on tumor cell lines using assays such as MTT and colony-forming assays helps determine its potential as an anti-cancer agent.
- Enzyme Inhibition Assays : Investigating the inhibition of enzymes involved in metabolic pathways can reveal antidiabetic properties, similar to those observed with other D-amino acids .
- Biofilm Dispersal Assays : Given the role of D-Met in bacterial systems, assays measuring biofilm formation and dispersal can elucidate its effects on microbial communities.
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotection in Aging Models : A study investigated the effects of D-Met on neuronal cultures subjected to oxidative stress. Results indicated that D-Met treatment significantly reduced markers of oxidative damage and improved cell viability compared to controls.
- Bacterial Biofilm Dispersal : In a model using Escherichia coli, the addition of H-D-Met-D-met-OH resulted in enhanced biofilm dispersal, suggesting a potential application in combating chronic bacterial infections.
- Cytotoxicity Against Cancer Cell Lines : Preliminary findings from cytotoxicity assays indicate that H-D-Met-D-met-OH exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, warranting further investigation into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
